4-Methyl-1,2,4-triazoline-3,5-dione

Vue d'ensemble

Description

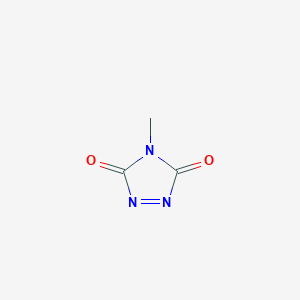

4-Methyl-1,2,4-triazoline-3,5-dione is a heterocyclic compound containing a triazole ring and a nitro group. It is known for its high reactivity and is widely used as a dienophile in Diels-Alder reactions.

Méthodes De Préparation

4-Methyl-1,2,4-triazoline-3,5-dione can be synthesized through various methods. One common synthetic route involves the reaction of urazole with methyl iodide, followed by oxidation with lead tetraacetate. The compound is obtained as pink needles by sublimation at 40-50°C under reduced pressure . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Analyse Des Réactions Chimiques

4-Methyl-1,2,4-triazoline-3,5-dione undergoes several types of chemical reactions, including:

Diels-Alder Reactions: It forms stable adducts with conjugated dienes, generating Diels-Alder cycloaddition products.

Oxidation Reactions: It can act as a mild oxidizing agent, converting alcohols to aldehydes or ketones.

Substitution Reactions: It can participate in electrophilic aromatic substitutions and other condensation reactions.

Common reagents and conditions used in these reactions include solvents like chloroform and methanol, and reaction temperatures typically range from 0°C to room temperature. Major products formed from these reactions include various cycloadducts and oxidized derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

MTAD has the molecular formula C3H3N3O2 and a molecular weight of 113.07 g/mol. It is characterized by a five-membered cyclic azodicarbonyl structure that exhibits high reactivity towards electrophilic reactions. The compound is typically supplied as a pink crystalline solid and is soluble in most aprotic organic solvents but reacts with protic solvents .

Organic Synthesis

MTAD is predominantly used as an electrophile in various organic reactions:

- Ene Reactions : MTAD participates in ene reactions where it acts as an electrophile towards olefins containing allylic hydrogen atoms. This reaction can yield diverse products, including azaprostaglandin scaffolds and other complex molecules .

- Cycloaddition Reactions : It serves as a dienophile in Diels–Alder reactions, interacting effectively with both linear and cyclic conjugated dienes. Its ability to trap less reactive diene species makes it valuable for synthesizing complex structures .

- Electrophilic Aromatic Substitution : MTAD can undergo electrophilic aromatic substitution reactions, forming para-substituted bisurazole adducts, which are useful intermediates in synthesizing larger polycyclic aromatic hydrocarbons .

Polymer Chemistry

MTAD's high reactivity allows for site-selective modifications of polymers. It has been employed to alter the supramolecular behavior of polydiene-based polymers through mild conditions, enhancing their functional properties .

Table 1: Summary of Polymer Modifications Using MTAD

| Polymer Type | Modification Type | Resulting Property |

|---|---|---|

| Polydiene-based | Site-selective reaction | Enhanced supramolecular behavior |

| Polyolefins | Functionalization | Improved thermal stability |

Materials Science

In materials chemistry, MTAD has demonstrated significant utility:

- Library Synthesis : Its application in library synthesis facilitates the construction of diverse small complex molecules and natural product analogues .

- Photochemical Reactions : MTAD can undergo photochemical transformations, such as [4 + 2] cycloadditions with aromatic compounds. This property has been exploited for developing new materials with specific optical characteristics .

Case Study 1: Ene Reaction Mechanism

A study investigated the mechanism of ene reactions involving MTAD and olefins. The results indicated the formation of aziridinium imide intermediates, highlighting the efficiency of MTAD in synthesizing complex organic molecules under mild conditions .

Case Study 2: Diels–Alder Cycloaddition

Research demonstrated that MTAD could successfully trap unstable polyene intermediates in Diels–Alder cycloaddition reactions. This capability allowed for the synthesis of stable compounds from transient diene species, showcasing its importance in synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of 4-Methyl-1,2,4-triazoline-3,5-dione involves its high reactivity as a dienophile. In Diels-Alder reactions, it forms stable adducts with conjugated dienes through a cycloaddition mechanism. This reaction is characterized by low activation energies and complete endo selectivity . The compound’s mild oxidizing properties also allow it to convert alcohols to aldehydes or ketones through an oxidation mechanism .

Comparaison Avec Des Composés Similaires

4-Methyl-1,2,4-triazoline-3,5-dione is unique due to its high reactivity and selectivity in Diels-Alder reactions. Similar compounds include:

4-Phenyl-1,2,4-triazoline-3,5-dione: Used as a reagent for oxidation and dehydrogenation reactions.

N-Methyl-1,2,4-triazoline-3,5-dione: A powerful electrophile used in various synthetic applications.

These compounds share similar reactivity but differ in their specific applications and reactivity profiles.

Activité Biologique

4-Methyl-1,2,4-triazoline-3,5-dione (often referred to as MeTAD) is a nitrogen-rich heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the synthesis, biological activity, and molecular interactions of MeTAD, supported by various studies and findings.

Chemical Structure and Synthesis

MeTAD is characterized by its triazoline ring structure, which contributes to its reactivity and biological properties. The synthesis of MeTAD typically involves reactions that introduce functional groups that enhance its pharmacological potential. Recent advancements have focused on improving synthesis methods to yield higher purity and better biological activity profiles .

Biological Activity Overview

The biological activities of MeTAD are extensive and include:

- Antimicrobial Activity : Studies have shown that MeTAD exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from triazolines have been tested against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating efficacy comparable to established antibiotics .

- Antifungal Properties : MeTAD has also been evaluated for antifungal activity against pathogens such as Candida albicans. The compound's ability to inhibit fungal growth suggests potential applications in treating fungal infections .

- Anti-inflammatory Effects : Research indicates that MeTAD possesses anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Molecular docking studies suggest that it interacts effectively with targets like COX-2, a key enzyme in the inflammatory pathway .

Antimicrobial Screening

A recent study conducted a comprehensive screening of various triazoline derivatives, including MeTAD. The results highlighted:

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial (S. aureus) | 32 µg/mL |

| This compound | Antifungal (C. albicans) | 16 µg/mL |

These findings suggest that MeTAD is a potent antimicrobial agent with potential therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been pivotal in elucidating the binding interactions of MeTAD with various biological targets. For example:

- Target : DNA Gyrase (Topoisomerase II)

- Binding Affinity : Docking simulations indicated a strong binding affinity comparable to Nalidixic acid, a known antibacterial agent.

This interaction is crucial as it may inhibit bacterial DNA replication processes, further validating the compound's antibacterial potential .

Propriétés

IUPAC Name |

4-methyl-1,2,4-triazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c1-6-2(7)4-5-3(6)8/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYKNRLGZZNWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N=NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157738 | |

| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13274-43-6 | |

| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013274436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1,2,4-triazoline-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.